5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Historical Development of the Thiazolo[3,2-b]triazole Scaffold
The thiazolo[3,2-b]triazole scaffold emerged in the mid-20th century as part of efforts to synthesize fused heterocyclic systems with enhanced bioactivity. Early work focused on its structural novelty, but by the 1980s, researchers recognized its potential in antimicrobial and anti-inflammatory applications. A pivotal study by Tozkoparan et al. (2001) demonstrated that 2-methyl-6-benzylidenethiazolo[3,2-b]triazol-5(6H)-one derivatives exhibited anti-inflammatory activity superior to indomethacin while avoiding gastric toxicity. This finding catalyzed interest in the scaffold’s drug development potential, particularly for conditions requiring prolonged therapy.
The scaffold’s versatility was further evidenced by Zaharia et al. (2018), who synthesized derivatives with trifluoromethylphenyl groups, achieving antimicrobial activity against gram-positive bacteria. These discoveries underscored the system’s capacity for structural modification while retaining core pharmacological properties.
Isomeric Forms of Thiazolotriazole Systems
Thiazolotriazoles exist in three primary isomeric configurations, distinguished by the fusion positions of the thiazole and triazole rings:
The [3,2-b] isomer dominates pharmaceutical research due to its synthetic accessibility and demonstrated bioactivity. Computational studies suggest its planar structure facilitates π-π stacking with biological targets like bacterial enoyl-[acyl-carrier-protein] reductase. In contrast, the [2,3-c] isomer’s angular geometry may hinder target engagement, explaining its narrower application scope.
Significance of Benzylpiperazine-Substituted Derivatives
Benzylpiperazine derivatives gained prominence in the 1990s as serotonin-norepinephrine-dopamine reuptake inhibitors, though initial compounds like benzylpiperazine (BZP) were later restricted due to neurotoxicity. Modern medicinal chemistry employs benzylpiperazine as a privileged substructure to enhance pharmacokinetic properties. When conjugated to heterocycles like thiazolo[3,2-b]triazole, the piperazine’s tertiary nitrogen enables salt bridge formation with aspartate/glutamate residues in target proteins, while the benzyl group contributes hydrophobic interactions.
This dual functionality makes benzylpiperazine hybrids particularly valuable for central nervous system (CNS) targets and bacterial enzymes. For example, the piperazine moiety in ciprofloxacin analogs improves penetration through the blood-brain barrier, a property potentially transferable to thiazolotriazole conjugates.
Positioning of 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b]triazol-6-ol in Academic Research
The compound 5-((4-benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b]triazol-6-ol represents a strategic fusion of two pharmacophores:
- Thiazolo[3,2-b]triazole core : Provides a planar heteroaromatic system for intercalation with nucleic acids or enzyme active sites.
- Benzylpiperazine-phenmethyl branch : Enhances solubility via the piperazine’s basic nitrogen while enabling allosteric modulation through steric effects.
Recent molecular docking simulations (unpublished data cited in) suggest the benzylpiperazine group may occupy a hydrophobic pocket in Mycobacterium tuberculosis enoyl reductase, potentially improving antitubercular activity over simpler thiazolotriazoles. The phenolic hydroxyl at position 6 could serve as a hydrogen bond donor, mimicking the natural substrate’s enolic moiety.
Current synthesis strategies derive from Tozkoparan’s methods, employing:
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c28-21-20(29-22-23-16-24-27(21)22)19(18-9-5-2-6-10-18)26-13-11-25(12-14-26)15-17-7-3-1-4-8-17/h1-10,16,19,28H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNWZNOXGDDOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution
The piperazine nitrogen atoms and hydroxyl group participate in nucleophilic reactions:
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Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF) to form N-alkylated or O-acylated derivatives.
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Suzuki Coupling : The phenyl group facilitates palladium-catalyzed cross-couplings with arylboronic acids, enabling structural diversification .
Cyclization Reactions
The thiazolo-triazole scaffold undergoes intramolecular cyclization under acidic or oxidative conditions:
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Acid-Mediated Cyclization : In H₂SO₄/acetic acid, the hydroxyl group dehydrates to form fused polycyclic systems .
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Oxidative Coupling : Treatment with I₂/K₂CO₃ generates disulfide-linked dimers via radical intermediates .
Oxidation and Reduction
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Oxidation : The hydroxyl group oxidizes to a ketone using CrO₃/H₂SO₄, enhancing electrophilicity for subsequent reactions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bonds, altering aromaticity and bioactivity.
Radical-Mediated Functionalization
Visible-light irradiation in aqueous media promotes regioselective C–H bond activation, enabling coupling with α-bromo-1,3-diketones (Table 1) :
| Substrate | Product Yield (%) | Key Condition |
|---|---|---|
| α-Bromoacetophenone | 92 | H₂O, visible light, 6h |
| α-Bromo-4-methylacetophenone | 88 | H₂O, visible light, 7h |
Mechanism :
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N-bromosuccinimide (NBS) generates bromine radicals under light.
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Radical addition to the thiazole ring forms a carbon-centered intermediate.
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Intramolecular cyclization yields fused thiazolo-triazoles .
Acid-Catalyzed Rearrangement
In H₂SO₄/acetic acid, the compound undergoes dehydration followed by Wagner-Meerwein rearrangement to form pyrimidine-fused analogs (Fig. 1) :
Comparative Reactivity Analysis
Structural analogs exhibit modified reactivity due to substituent effects (Table 2) :
| Compound | Reactive Site | Key Reaction |
|---|---|---|
| 5-(Benzyl)-2-methylthiazolo-triazol | Thiazole S-atom | Nucleophilic substitution with R-X |
| 4-(Piperazin-1-yl)-1H-triazole | Piperazine N-atom | Acylation with Ar-COCl |
| Target Compound | Hydroxyl group | Oxidation to ketone or O-alkylation |
Key Insight : The benzylpiperazine group enhances solubility in polar aprotic solvents (e.g., DMSO), facilitating reactions at the thiazole ring .
Polymer-Modified Hybrids
Grafting onto polyethylene glycol (PEG) via Mitsunobu reaction improves pharmacokinetic properties:
Challenges and Optimization
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit potent anticancer properties. For instance:
- A study indicated that certain analogs of this compound demonstrated significant growth inhibition against various cancer cell lines, including renal cancer and melanoma. One derivative achieved a growth inhibition rate of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 µM.
The proposed mechanisms for anticancer activity include:
- Microtubule Inhibition : Disruption of tubulin polymerization during mitosis.
- Kinase Targeting : Interaction with kinase receptors involved in cancer progression pathways.
Antimicrobial Activity
Compounds similar to 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have shown antimicrobial properties. Research indicates that these compounds can be effective against various bacterial strains and may offer therapeutic options for infections caused by resistant pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Case Studies
Numerous studies have been conducted to explore the efficacy of this compound in different biological contexts:
- Anticancer Studies : A series of experiments evaluated the growth inhibition rates across multiple cancer cell lines. Results consistently indicated that structural modifications could enhance anticancer activity.
- Antimicrobial Efficacy : Research demonstrated that specific derivatives exhibited significant antibacterial effects against clinically relevant strains, suggesting potential for development into therapeutic agents.
Mechanism of Action
The mechanism of action of 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure and exhibit similar biological activities.
Triazoles: 1,2,4-Triazole derivatives, such as fluconazole, are well-known for their antifungal properties.
Piperazines: Benzylpiperazine and its derivatives are known for their psychoactive and stimulant effects.
Uniqueness
5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of three distinct pharmacophores: thiazole, triazole, and piperazine. This structural complexity allows for a wide range of potential interactions with biological targets, making it a versatile compound for research and development.
Biological Activity
5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound noted for its diverse biological activities. The unique structure combines a thiazole moiety fused with a triazole ring and a benzylpiperazine substituent, enhancing its pharmacological potential. This article provides an in-depth exploration of the biological activity of this compound, including synthesis methods, biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is , with a molecular weight of approximately 421.54 g/mol. The structural features include:
- Thiazole and Triazole Rings : Known for their role in various biological activities.
- Benzylpiperazine Moiety : Enhances binding affinity to biological targets.
Biological Activities
This compound has been investigated for several biological activities:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazolo-triazole derivatives:
- Mechanism : The compound exhibits inhibitory activity against bacterial enzymes such as enoyl-acyl-carrier-protein reductase (FabI), which is crucial for bacterial fatty acid biosynthesis. This inhibition leads to reduced growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| S. aureus | 16 µg/mL | |
| E. coli | 32 µg/mL | |
| Candida albicans | 32 µg/mL |
Anticancer Activity
The thiazolo-triazole framework has been linked to anticancer properties through various mechanisms:
- Cell Line Studies : In vitro assays have shown that derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Synthesis Methods
The synthesis of 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions that include:
- Formation of the Thiazole Ring : Reaction of appropriate thioketones with hydrazines.
- Triazole Fusion : Cyclization reactions involving azides or hydrazines.
- Piperazine Substitution : Introduction of the benzylpiperazine moiety through nucleophilic substitution reactions.
Comparative Studies
Comparative analyses with similar compounds reveal the unique biological profile of this compound:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 5-(Benzoyl)-thiazolo[3,2-b][1,2,4]triazole | Lacks piperazine; studied for anti-inflammatory effects | Moderate anti-inflammatory activity |
| 4-(Piperazin-1-yl)-1H-[1,2,4]triazole | Simpler structure; focused on CNS activity | Limited antibacterial properties |
Case Studies
In a recent study evaluating the pharmacokinetic properties of thiazolo-triazoles, it was found that the presence of the benzylpiperazine moiety significantly improved solubility and bioavailability compared to simpler derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : The synthesis of thiazolo-triazole derivatives often involves multi-step heterocyclic condensation. For example, Claisen condensation between 3,4,5-trimethoxybenzoic acid and intermediates like 5-(4-benzyloxy)benzylidene derivatives has been used to form the core structure . Reaction optimization includes temperature control (e.g., reflux in ethanol for 1–2 hours), stoichiometric adjustments (e.g., 10 mmol reactants), and purification via recrystallization (DMF-EtOH mixtures) to achieve >50% yields . Sodium hydride in toluene or formic acid-mediated cyclization can enhance regioselectivity during ring closure .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodology :
- 1H/13C NMR : Assigns proton environments (e.g., Z/E isomerism in exocyclic double bonds) and confirms substituent positions .
- IR Spectroscopy : Validates functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for triazolone rings) .
- HPLC : Quantifies purity (>95% is typical for pharmacological studies; retention times vary with mobile phase) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C₂₄H₂₅N₅O₂S at m/z 452.18) .
Q. What in vitro biological assays are suitable for evaluating its pharmacological potential, and how should controls be designed?
- Methodology :
- Anticancer Activity : Use MTT assays on HCT116, BEL-7402, and other cancer lines, with L-02 normal cells as toxicity controls. IC₅₀ values <10 μM indicate high potency .
- Antifungal Activity : Screen against Candida spp. via microdilution assays, using fluconazole as a positive control. Molecular docking against 14α-demethylase (PDB:3LD6) predicts binding affinity .
- Dose-Response Curves : Include vehicle (DMSO) and blank (cell-only) controls to normalize data .
Advanced Research Questions
Q. How can molecular docking be utilized to predict its interaction with target enzymes like 14α-demethylase lanosterol?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Parameters : Set grid boxes around the enzyme's active site (e.g., 20 ų for 3LD6) and apply Lamarckian genetic algorithms .
- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., fluconazole ΔG ≈ -8.5 kcal/mol). Hydrogen bonding with heme iron or hydrophobic interactions with lanosterol pockets indicate antifungal potential .
Q. How to resolve discrepancies in biological activity data across different cell lines or enzymatic assays?
- Methodology :
- Cross-Validation : Replicate assays in triplicate and use statistical tools (ANOVA, p<0.05) to identify outliers .
- Mechanistic Studies : Combine enzymatic inhibition data (e.g., COX-2/LOX-5 for anti-inflammatory activity) with cellular assays to clarify off-target effects .
- Metabolic Stability : Test compound stability in liver microsomes; poor bioavailability may explain variable activity .
Q. What strategies can elucidate the structure-activity relationship (SAR) for modifying its substituents to enhance selectivity?
- Methodology :
- Substituent Variation : Replace the 4-benzylpiperazine group with alkylamines (e.g., cyclopropylamino in ) or aryl groups (e.g., 3-hydroxyphenyl in ) to modulate lipophilicity .
- Pharmacophore Mapping : Identify critical moieties (e.g., the thiazolo-triazole core for DNA intercalation) using 3D-QSAR models .
- Cytotoxicity Profiling : Compare IC₅₀ values in cancer vs. normal cells; selectivity indices >10 suggest therapeutic potential .
Q. How to address regioselectivity challenges during heterocyclic ring formation?
- Methodology :
- Directing Groups : Use electron-withdrawing substituents (e.g., nitro groups) to favor cyclization at specific positions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack during ring closure .
- Catalytic Systems : Employ N-bromosuccinimide (NBS) or visible-light photocatalysis to achieve regioselective thiazolo-triazole fusion .
Q. How to validate target engagement and mechanism of action using orthogonal assays?
- Methodology :
- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) shifts upon compound binding .
- CRISPR Knockouts : Silence putative targets (e.g., 14α-demethylase) and assess resistance in fungal strains .
- Transcriptomic Profiling : RNA-seq of treated cells can reveal downstream pathways (e.g., apoptosis markers in cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
